molecular formula C4H8ClNO2 B1618688 2-Chloro-N-(2-hydroxyethyl)acetamide CAS No. 6320-16-7

2-Chloro-N-(2-hydroxyethyl)acetamide

Cat. No. B1618688
CAS RN: 6320-16-7
M. Wt: 137.56 g/mol
InChI Key: YMURLKIIDQPXRE-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-hydroxyethyl)acetamide (2-Chloro-NHEA) is an organic compound with a wide range of applications in the scientific and medical fields. It is a chlorinated amide derivative of N-hydroxyethylacetamide (NHEA), a compound used as a starting material for the synthesis of many pharmaceuticals. 2-Chloro-NHEA has been used in a variety of research applications, including drug discovery, drug delivery, and drug metabolism. In addition, it has been used in biochemical and physiological studies and in laboratory experiments.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

2-Chloro-N-(2-hydroxyethyl)acetamide: is utilized in HPLC methods for the separation of compounds. The substance can be analyzed using reverse phase HPLC with a mobile phase containing acetonitrile, water, and phosphoric acid . This application is crucial for the purification and analysis of complex mixtures in pharmaceuticals and research.

Organic Synthesis

This compound serves as an intermediate in organic synthesis. It’s involved in the synthesis of various organic compounds due to its reactive chloroacetamide group, which can undergo substitution reactions .

Pharmaceutical Research

In pharmaceutical research, 2-Chloro-N-(2-hydroxyethyl)acetamide is used as a building block for the synthesis of drug candidates. Its properties allow for the creation of compounds with potential therapeutic effects .

Agrochemical Development

The compound finds applications in the development of agrochemicals. Its reactivity can be harnessed to create new pesticides and herbicides that help in improving crop protection strategies .

Dyestuff Intermediates

2-Chloro-N-(2-hydroxyethyl)acetamide: is used as an intermediate in the production of dyes. Its chemical structure is suitable for modifications that lead to the synthesis of various colorants for industrial use .

Biochemical Research

In biochemical research, this compound is used for the modification of biomolecules. It can react with amino groups in proteins, enabling the study of protein structure and function .

Analytical Chemistry

It is employed in analytical chemistry as a standard or reference compound. Its well-defined properties make it suitable for calibrating instruments and validating analytical methods .

Material Science

Lastly, 2-Chloro-N-(2-hydroxyethyl)acetamide is used in material science research to modify the surface properties of materials. This can enhance the interaction of materials with biological systems, which is important in biomedical engineering .

properties

IUPAC Name

2-chloro-N-(2-hydroxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2/c5-3-4(8)6-1-2-7/h7H,1-3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMURLKIIDQPXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064230
Record name Acetamide, 2-chloro-N-(2-hydroxyethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-hydroxyethyl)acetamide

CAS RN

6320-16-7
Record name 2-Chloro-N-(2-hydroxyethyl)acetamide
Source CAS Common Chemistry
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Record name Acetamide, 2-chloro-N-(2-hydroxyethyl)-
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Record name 2-Chloro-N-(2-hydroxyethyl)acetamide
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Record name Acetamide, 2-chloro-N-(2-hydroxyethyl)-
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Record name Acetamide, 2-chloro-N-(2-hydroxyethyl)-
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Record name 2-chloro-N-(2-hydroxyethyl)acetamide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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